molecular formula C25H25N5O4 B2653940 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021095-44-2

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2653940
CAS No.: 1021095-44-2
M. Wt: 459.506
InChI Key: KBBUWHXEDMURSC-UHFFFAOYSA-N
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Description

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a furan ring, a piperazine moiety, and a pyrido[2,3-d]pyrimidine core, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The furan-2-carbonyl group is then introduced via a coupling reaction with piperazine derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction control to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4/c1-27-22-21(24(32)30(25(27)33)12-10-18-6-3-2-4-7-18)19(9-11-26-22)28-13-15-29(16-14-28)23(31)20-8-5-17-34-20/h2-9,11,17H,10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBUWHXEDMURSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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